![molecular formula C10H16N4O2 B1500067 Tert-butyl (5-(aminomethyl)pyrazin-2-yl)carbamate CAS No. 369638-71-1](/img/structure/B1500067.png)
Tert-butyl (5-(aminomethyl)pyrazin-2-yl)carbamate
Overview
Description
“Tert-butyl (5-(aminomethyl)pyrazin-2-yl)carbamate” is a chemical compound with the CAS Number: 187237-37-2 . It has a molecular weight of 223.27 and is typically in solid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H17N3O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)7-13-9/h4-5,7H,6,12H2,1-3H3,(H,13,14,15)
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
This compound has a melting point of 132-134°C and a flash point of 148.2°C . It is typically stored at a temperature of 4°C .Scientific Research Applications
Antibiotic Synthesis: Ceftolozane
Tert-butyl (5-(aminomethyl)pyrazin-2-yl)carbamate: is a crucial intermediate in the synthesis of Ceftolozane , a fifth-generation cephalosporin antibiotic . This compound exhibits a broad antibacterial spectrum, potent activity against Gram-positive and Gram-negative bacteria, and is particularly effective against Pseudomonas aeruginosa.
Organic Synthesis Intermediates
The compound serves as an intermediate in organic synthesis, facilitating the creation of complex molecules through various reactions, including amination, reduction, esterification, and condensation .
Pharmaceutical Research
In pharmaceutical research, this compound is used for the synthesis of various drug candidates, especially those targeting bacterial infections due to its role in antibiotic synthesis .
Chemical Synthesis Optimization
Researchers utilize Tert-butyl (5-(aminomethyl)pyrazin-2-yl)carbamate to optimize chemical synthesis processes. Its stability and reactivity make it an excellent candidate for improving yields and reducing reaction times .
Synthesis of Pyrazole Derivatives
This compound is involved in the synthesis of pyrazole derivatives, which are valuable in medicinal chemistry for their therapeutic potential .
Upadacitinib Intermediate
It is also known as an intermediate for the synthesis of Upadacitinib , a medication used in the treatment of rheumatoid arthritis .
N-Boc-Protected Anilines Production
Tert-butyl (5-(aminomethyl)pyrazin-2-yl)carbamate: is used in the palladium-catalyzed synthesis of N-Boc-protected anilines, which are important in the development of various pharmaceuticals .
Tetrasubstituted Pyrroles Synthesis
The compound is utilized in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. These compounds have significant applications in organic electronics and pharmaceuticals .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[5-(aminomethyl)pyrazin-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-8-6-12-7(4-11)5-13-8/h5-6H,4,11H2,1-3H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXRWQLSUYIKRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(N=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662832 | |
Record name | tert-Butyl [5-(aminomethyl)pyrazin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (5-(aminomethyl)pyrazin-2-yl)carbamate | |
CAS RN |
369638-71-1 | |
Record name | tert-Butyl [5-(aminomethyl)pyrazin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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